2,5,5-Trimethyl-4,5-dihydro-1H-imidazole
Description
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole is a bicyclic organic compound featuring a partially saturated imidazole ring with three methyl substituents. Its structure combines a five-membered heterocyclic core (containing two nitrogen atoms) with a fused dihydro ring system, conferring unique steric and electronic properties. The methyl groups at positions 2, 5, and 5 enhance lipophilicity and influence reactivity, making it distinct from simpler imidazole derivatives .
Properties
CAS No. |
69894-12-8 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,5,5-trimethyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C6H12N2/c1-5-7-4-6(2,3)8-5/h4H2,1-3H3,(H,7,8) |
InChI Key |
WEQYSODKKBZSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of amidines with ketones via a rearrangement reaction strategy under transition-metal-free conditions can yield 4,5-dihydro-1H-imidazoles . Another method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate, which can be facilitated by microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of catalysts such as ZnCl2 in cycloaddition reactions or the employment of solvent-free conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with different substituents, while substitution reactions can introduce new functional groups to the methyl positions .
Scientific Research Applications
2,5,5-Trimethyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Clonidine/Brimonidine: Both contain a 4,5-dihydro-1H-imidazole core but lack the 2,5,5-trimethyl substitution.
4-(2-Aminoethylamino)-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazole (a2): This nitroxide radical derivative includes an aminoethylamino side chain and an oxyl group, enabling applications in spin-labeling and MRI contrast agents. The additional functional groups contrast with the simpler trimethyl variant, which lacks redox-active moieties .
2-Hexadecyl-4,5-dihydro-1H-imidazole : A long alkyl chain substituent enhances hydrophobicity, making it suitable for surfactant applications. The trimethyl variant’s compact structure offers better solubility in polar aprotic solvents compared to this analog .
Physicochemical Properties
Research Findings and Trends
Substituent Impact : Methyl groups enhance thermal stability but reduce hydrogen-bonding capacity, limiting use in polar biological systems.
Biological vs. Material Applications : Analogues with extended alkyl chains (e.g., 2-hexadecyl) favor material science, while aromatic substitutions (e.g., triphenyl) dominate photophysical studies .
Unmet Potential: The trimethyl variant’s role in catalysis or as a ligand in coordination chemistry remains underexplored compared to its substituted analogs.
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